molecular formula C5H7N3O4S B2561248 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid CAS No. 159709-49-6

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2561248
CAS RN: 159709-49-6
M. Wt: 205.19
InChI Key: RAAKEGYURSEFHE-UHFFFAOYSA-N
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Description

“1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 159709-49-6 . It has a molecular weight of 205.19 g/mol and its IUPAC name is 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid . It is a powder form substance .


Molecular Structure Analysis

The InChI code for “1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid” is 1S/C5H7N3O4S/c1-8-4 (13 (6,11)12)3 (2-7-8)5 (9)10/h2H,1H3, (H,9,10) (H2,6,11,12) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid” is a powder form substance . It has a molecular weight of 205.19 g/mol .

Scientific Research Applications

Smoothened Antagonists for Hair Inhibition

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid serves as a reactant in the synthesis of (aminomethyl)pyrazoles by reductive amination. These compounds act as Smoothened antagonists , which play a crucial role in inhibiting hair growth. Smoothened is a key protein involved in the Hedgehog signaling pathway, and its inhibition can lead to reduced hair follicle development .

ORL1 Receptor Antagonists

Researchers have explored the use of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid in the preparation of N-biarylmethyl spiropiperidine derivatives . These compounds act as ORL1 receptor antagonists . The ORL1 receptor (also known as the nociceptin receptor) is involved in pain modulation and stress responses. Antagonists targeting this receptor have potential applications in pain management and mood disorders .

Dehydrogenase Inhibitors as Fungicides

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid can be used to synthesize dialkylamino (phenyl-1H-pyrazolyl)butanols . These compounds exhibit inhibitory activity against succinate dehydrogenase , an enzyme involved in cellular respiration. Succinate dehydrogenase inhibitors have been explored as fungicides due to their impact on fungal metabolism .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-5-sulfamoylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-8-4(13(6,11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAKEGYURSEFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid

CAS RN

159709-49-6
Record name 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
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